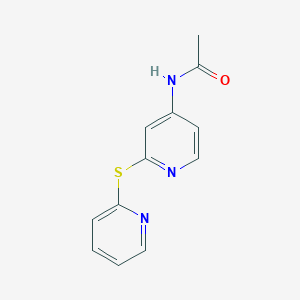
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of pyridinethione compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antiviral effects by inhibiting the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase. These enzymes are important for the maintenance of redox balance in cells and are overexpressed in cancer cells and virus-infected cells. By inhibiting the activity of these enzymes, this compound induces oxidative stress and apoptosis in cancer cells and inhibits the replication of viruses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, this compound has been shown to possess antioxidant and neuroprotective properties. This compound has also been found to regulate the expression of genes involved in cell growth, cell cycle, and apoptosis. Furthermore, this compound has been shown to enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide for lab experiments is its high purity and high yield synthesis method. This allows for reproducible and consistent results. Another advantage of this compound is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effect on thiol-dependent enzymes. Another direction is to investigate the potential of this compound for combination therapy with other chemotherapeutic agents. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the exploration of this compound in preclinical and clinical trials may provide valuable insights into its safety and efficacy for human use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various biochemical and physiological effects and has been found to possess anticancer, antiviral, and anti-inflammatory properties. The synthesis method of this compound is simple and efficient, and its broad spectrum of activity makes it a potential candidate for the treatment of various diseases. Future research on this compound may provide valuable insights into its mechanism of action, potential for combination therapy, and safety and efficacy for human use.
Synthesemethoden
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-pyridinethiol with 4-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been reported to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(16)15-10-5-7-14-12(8-10)17-11-4-2-3-6-13-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAUUAVELZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)

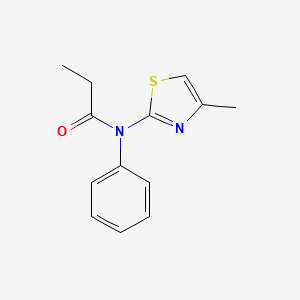
![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
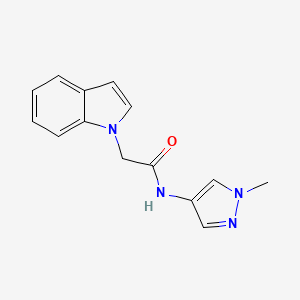
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
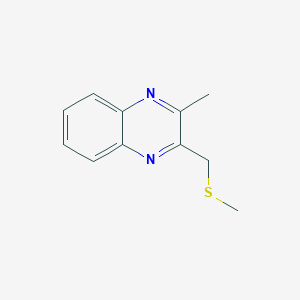
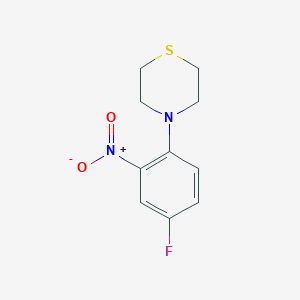
![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)